(3-Aminobutyl)dimethylamine
Description
(3-Aminobutyl)dimethylamine (CAS: 13022-87-2) is a tertiary amine with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.21 g/mol. Structurally, it features a four-carbon chain (butyl group) with a primary amine (-NH₂) at the third carbon and a dimethylamine (-N(CH₃)₂) group at the terminal position.
The compound exhibits moderate thermal stability, decomposing endothermically in inert atmospheres (helium) at 348–365°C, releasing dimethylamine and water as primary byproducts . Its redox reactivity in the presence of oxidizing anions (e.g., polytungstates) suggests applications in catalytic or energy storage systems.
Properties
IUPAC Name |
1-N,1-N-dimethylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCIULBTBLLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-87-2 | |
| Record name | (3-aminobutyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Aminobutyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3-Aminobutyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(3-Aminobutyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminobutyl)dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and engage in ionic interactions with other molecules, influencing their chemical behavior and biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares (3-Aminobutyl)dimethylamine with structurally or functionally related amines:
Key Differentiators
Basicity: this compound’s estimated pKa (~10) is slightly lower than dimethylamine (10.73), reflecting reduced electron-donating capacity due to steric hindrance from the butyl chain . Pyrazole- or benzothiazole-based amines (e.g., in nickel pincer complexes) exhibit weaker basicity (pKa ~2.5), enhancing their hemilability in catalytic applications .
Thermal Behavior: this compound’s decomposition in helium involves endothermic cleavage of C-N bonds, contrasting with dimethylamine’s exothermic oxidation in air . Platinum complexes containing dimethylamine ligands (e.g., trans-[PtCl₂(isopropylamine)(dimethylamine)]) demonstrate higher thermal resilience, enabling anticancer activity .
Applications: Coordination Chemistry: this compound’s bifunctional structure allows chelation, whereas dimethylamine’s simplicity limits it to monodentate binding . Industrial Use: Dimethylamine is a bulk chemical for pesticides and surfactants, while this compound’s niche applications (e.g., specialty ligands) are less commercialized .
Safety and Handling: Dimethylamine’s corrosivity and reactivity with oxidizers necessitate stringent storage protocols , whereas this compound’s discontinued status suggests challenges in large-scale handling . Diisobutylamine, with a branched structure, poses lower volatility risks compared to linear-chain analogs .
Biological Activity
(3-Aminobutyl)dimethylamine, a tertiary amine with the chemical formula CHN, serves as a significant precursor in the synthesis of various biologically active compounds and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : CHN
- CAS Number : 18246-86-1
The structure of this compound features a butyl chain with an amino group, contributing to its nucleophilic properties and ability to participate in various biochemical reactions.
The biological activity of this compound is primarily attributed to its role as a nucleophile. Its tertiary amine structure allows it to engage in:
- Nucleophilic Reactions : Reacts with electrophilic species, facilitating the formation of new chemical bonds.
- Hydrogen Bonding : Interacts with other molecules through hydrogen bonds, influencing their biological activity.
- Ionic Interactions : Engages in ionic interactions that can modulate the activity of biomolecules.
These interactions are crucial for its application in medicinal chemistry and the development of therapeutic agents.
1. Precursor for Synthesis
This compound is utilized as a building block in synthesizing various biologically active compounds. It plays a crucial role in creating pharmaceuticals that target different biological pathways, including:
- Anticancer agents
- Anti-inflammatory drugs
- Neurological agents
2. Toxicological Studies
Research has indicated potential toxicity associated with this compound. In toxicity studies involving rats, adverse effects were observed at high doses, including:
- Lethargy
- Uncoordinated movements
- Gastrointestinal distress
Table 1 summarizes the findings from a toxicity study involving this compound:
| Dose (mg/kg) | Observed Effects | Mortality Rate (%) |
|---|---|---|
| 1000 | Mild lethargy, slight weight loss | 0 |
| 2000 | Moderate lethargy, diarrhea | 33 |
| 4000 | Severe symptoms, significant mortality | 100 |
These findings highlight the importance of careful dosage management when utilizing this compound in research and therapeutic applications.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a derivative synthesized from this compound. The compound demonstrated significant cytotoxicity against leukemia and lung cancer cell lines, with IC values ranging from 1.65 to 5.51 μM. The mechanism involved activation of the SHP1 pathway, which is known to suppress tumor growth and enhance the efficacy of chemotherapeutic agents .
Case Study 2: Neuroactive Compound Development
Research has explored the use of this compound in developing neuroactive compounds. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. The compound's interaction with amine oxidases indicates its role in metabolizing biogenic amines, which are crucial for maintaining neurological health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
